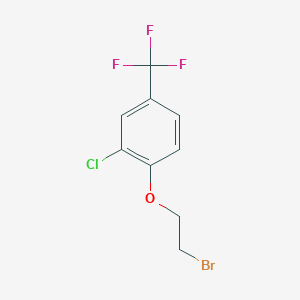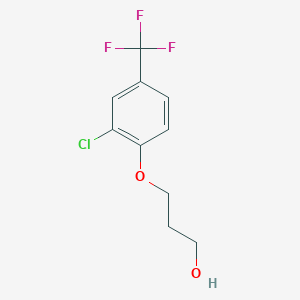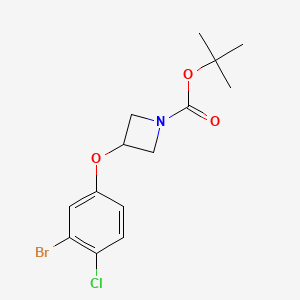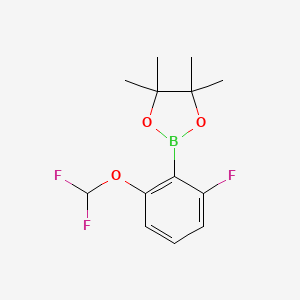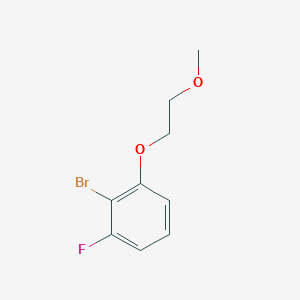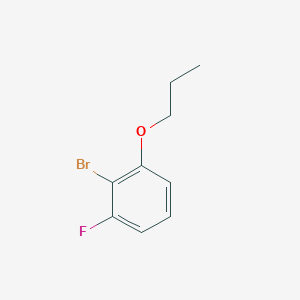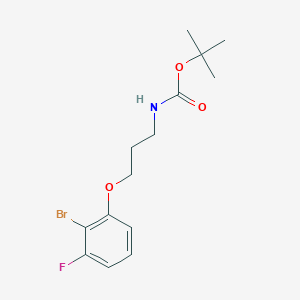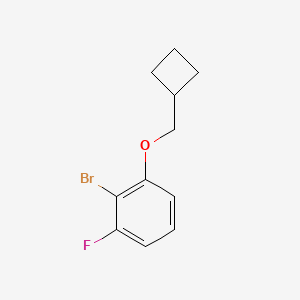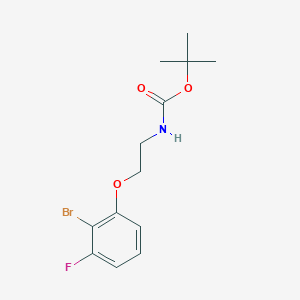
tert-Butyl (2-(2-bromo-3-fluorophenoxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-(2-bromo-3-fluorophenoxy)ethyl)carbamate is a chemical compound that features a tert-butyl group, a bromo-fluorophenoxy moiety, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-bromo-3-fluorophenoxy)ethyl)carbamate typically involves the reaction of 2-(2-bromo-3-fluorophenoxy)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- Dissolve 2-(2-bromo-3-fluorophenoxy)ethanol in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product.
化学反应分析
Types of Reactions
tert-Butyl (2-(2-bromo-3-fluorophenoxy)ethyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenoxy moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiols.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of primary or secondary amines.
科学研究应用
tert-Butyl (2-(2-bromo-3-fluorophenoxy)ethyl)carbamate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl (2-(2-bromo-3-fluorophenoxy)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl (2-bromoethyl)carbamate
Uniqueness
tert-Butyl (2-(2-bromo-3-fluorophenoxy)ethyl)carbamate is unique due to the presence of both bromo and fluoro substituents on the phenoxy ring, which can significantly influence its reactivity and binding properties. The combination of these substituents with the carbamate group makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
tert-butyl N-[2-(2-bromo-3-fluorophenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO3/c1-13(2,3)19-12(17)16-7-8-18-10-6-4-5-9(15)11(10)14/h4-6H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGZVPUQYXYSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C(=CC=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
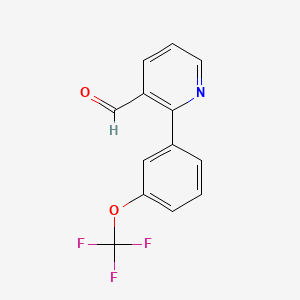
![6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B8169178.png)
![6-Bromo-3-ethyl-5-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B8169186.png)
![6-Bromo-3-(cyclopropylmethyl)-5-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B8169190.png)
![6-Bromo-3-isobutyl-5-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B8169196.png)
